Piperazine-1-propanesulphonic acid

Description

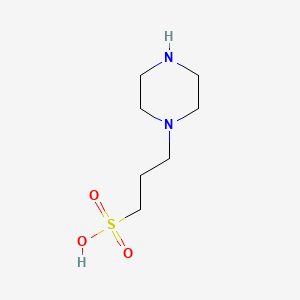

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-ylpropane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3S/c10-13(11,12)7-1-4-9-5-2-8-3-6-9/h8H,1-7H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZSANLMUAESBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239760 | |

| Record name | Piperazine-1-propanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-13-5 | |

| Record name | 1-Piperazinepropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93841-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-1-propanesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine-1-propanesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1-propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Design of Piperazine 1 Propanesulphonic Acid and Analogues

Chemical Synthesis Pathways for Piperazine-1-propanesulphonic Acid

The formation of the core Piperazine-1-propanesulphonic acid structure involves creating the piperazine (B1678402) ring and subsequently attaching the propanesulphonic acid group, or vice-versa.

The traditional synthesis of N-alkane-sulfonic acid derivatives of piperazine is typically achieved through nucleophilic substitution. A common and direct pathway for synthesizing Piperazine-1-propanesulphonic acid involves the reaction of piperazine with 1,3-propanesultone. In this reaction, a nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the sultone ring, leading to ring-opening and the formation of the N-C bond. The reaction stoichiometry is crucial; using a large excess of piperazine can favor the mono-substituted product, minimizing the formation of the di-substituted by-product, Piperazine-1,4-bis(propanesulfonic acid).

The piperazine starting material itself can be produced through various industrial processes, often involving the cyclization of compounds like diethanolamine (B148213) or the reaction of ammonia (B1221849) with ethylenediamine (B42938) at high temperatures and pressures. google.com Another established route involves the reaction of aniline (B41778) with bis-(2-chloroethyl) amine hydrochloride in a fused state at high temperatures (160-250 °C) to produce N-phenylpiperazine, which can then be further modified. google.com

A representative conventional synthesis is outlined in the table below.

| Reaction Step | Reactants | Reagents/Solvents | General Conditions | Product |

| N-alkylation | Piperazine, 1,3-Propanesultone | Polar solvent (e.g., Ethanol, Water) | Stirring at room temperature to moderate heat | Piperazine-1-propanesulphonic acid |

This table represents a generalized, conventional pathway. Actual laboratory conditions may vary.

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. For piperazine-based compounds, green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.net

Advanced strategies include:

Photoredox Catalysis: Visible-light-promoted reactions offer a green alternative for the synthesis and functionalization of piperazines. mdpi.com These methods can proceed under mild conditions and often utilize organic dyes as photocatalysts, avoiding the need for toxic heavy metals. For instance, photoredox-mediated decarboxylative annulation can be used to form the piperazine ring from glycine-based diamines and various aldehydes. organic-chemistry.org

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for solvent-free conditions, aligning with green chemistry principles. researchgate.net

Multicomponent Reactions (MCRs): Single-pot reactions where multiple starting materials react to form a complex product are highly efficient. A post-Ugi cascade reaction, for example, has been used to create complex piperazine-2,5-dione conjugates, demonstrating a mild and operationally simple protocol. researchgate.net

Catalyst-Free Synthesis: Developing synthetic routes that eliminate the need for a catalyst simplifies purification and reduces waste, representing a significant goal in green chemistry. researchgate.net

These advanced methods are primarily focused on creating the core piperazine heterocycle or its complex derivatives, which can then be functionalized to yield specific target molecules like Piperazine-1-propanesulphonic acid.

Rational Design and Synthesis of Novel Piperazine-1-propanesulphonic Acid Derivatives and Homologs

The modification of the basic Piperazine-1-propanesulphonic acid structure is driven by the need to tune its physicochemical properties for specific research applications.

Rational design is prominently used in medicinal chemistry to create analogues with enhanced biological activity. For instance, the piperazine sulfonamide moiety has been a key structural core in the design of potent HIV-1 protease inhibitors. nih.govosti.gov Researchers have used the enzyme's crystal structure to guide molecular modeling and synthesis. nih.gov

Key design strategies include:

Altering Chain Length: The length of the alkyl-sulfonic acid chain can be modified to optimize conformational locking of the molecule within a biological target's binding site. nih.gov

Substitution on the Second Nitrogen: The free secondary amine on the piperazine ring offers a prime site for modification. Attaching various aryl or alkyl groups can drastically alter the molecule's properties. In the context of HIV inhibitors, a 3,3-bis(4-fluorophenyl)propanoic acid moiety was coupled to this position to interact with the enzyme. osti.gov

Formation of Bicyclic Systems: To overcome unfavorable steric interactions observed in crystal structures, a bond can be formed between the sulfone group and the piperazine ring, creating a rigid bicyclic structure. This modification has been shown to significantly increase enzyme binding affinity and antiviral activity. nih.gov

The table below summarizes examples of such structural modifications and their intended outcomes.

| Structural Modification | Example Derivative | Rationale/Intended Effect | Reference |

| Addition of Aryl Amide Group | Piperazine sulfonamide with 3,3-bis(4-fluorophenyl)propanoic acid | To occupy a specific pocket in the HIV-1 protease active site and enhance binding. | osti.gov |

| Creation of Bicyclic Core | Bicyclic piperazine sulfonamide | To reduce steric hindrance and lock the molecule in a more favorable binding conformation. | nih.gov |

| Substitution on Piperazine Ring | Addition of a methyl group | To probe steric and electronic effects within the enzyme binding site. | nih.gov |

The feasibility of synthesizing these designed analogues is a critical consideration for academic research. The syntheses of complex piperazine derivatives often involve multi-step pathways utilizing standard organic chemistry reactions. nih.govosti.gov

Common synthetic steps include:

Protecting Group Chemistry: The use of protecting groups like tert-butyloxycarbonyl (Boc) is essential to selectively functionalize one nitrogen atom of the piperazine ring over the other. osti.govmdpi.com

Coupling Reactions: Amide bond formation is frequently achieved using peptide coupling reagents like T3P® (Propylphosphonic anhydride). osti.gov Palladium-catalyzed reactions such as Buchwald-Hartwig and Suzuki couplings are also employed to form C-N and C-C bonds, respectively. mdpi.com

Standard Transformations: Reactions like sulfonation, Dess-Martin oxidation, Wittig olefination, and catalytic hydrogenation are routinely used to build and modify the molecular scaffold. osti.gov

Purity Assessment and Isolation Techniques in the Synthesis of Piperazine-Based Compounds

The isolation of a pure piperazine compound from a reaction mixture is essential for its use in any application. A variety of techniques are employed, ranging from simple precipitation to advanced chromatography.

A notable chemical purification method involves selective salt formation. For crude piperazine mixtures, dissolving the material in a solvent like acetone (B3395972) and adding an acid, such as acetic acid, can cause the selective precipitation of the piperazine salt (e.g., piperazine diacetate). google.com This crystalline salt can be easily separated by filtration from soluble impurities, and the pure piperazine can be regenerated by subsequent treatment with a base. google.com This method is effective for removing by-products like pyrazines and unreacted starting materials. google.com

Other common purification and assessment techniques include:

Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Distillation: For liquid piperazine derivatives, distillation under reduced pressure is used to separate compounds based on differences in boiling points. google.comorgsyn.org

Chromatography: Column chromatography is a versatile technique for separating complex mixtures. High-Performance Liquid Chromatography (HPLC) is used both for purification on a preparative scale and for assessing the final purity of the compound. google.com

Spectroscopic and Spectrometric Analysis: The identity and purity of the final product are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides structural information, and Liquid Chromatography-Mass Spectrometry (LCMS), which confirms the molecular weight and purity. researchgate.net

Applications and Mechanistic Roles in Biochemical and Biophysical Research Systems

Principles and Applications of Piperazine-1-propanesulphonic Acid as a Buffering Agent in In Vitro Systems

Biological buffers like POPSO are essential for preparing solutions that support various biochemical processes. sudanchemical.comennoreindiachemicals.com Significant changes in pH can lead to detrimental alterations in molecular structure, biological activity, and function. sudanchemical.comennoreindiachemicals.com Buffer systems are aqueous solutions that resist pH changes upon the addition of an acid or base. sudanchemical.comennoreindiachemicals.com

Optimization of pH Stability and Maintenance in Controlled Reaction Environments

Piperazine-1-propanesulphonic acid is a "Good's" buffer, a class of buffering agents developed by Dr. N.E. Good and his colleagues for biological research. dojindo.com These buffers are characterized by several advantageous properties, including high water-solubility, low permeability through cell membranes, consistent acid-base dissociation constants, low metal-chelating capability, high chemical stability, and low absorption in the UV and visible regions. dojindo.com POPSO has a pKa value of approximately 8.0, making it an effective buffering agent in the pH range of 7.5 to 8.5. ontosight.ai This property is particularly valuable for maintaining the stability of biological samples and reagents during experiments. ontosight.ai

The stability of buffer solutions like POPSO is influenced by several factors, including pH, temperature, and concentration. hbdsbio.com While POPSO helps maintain pH stability, its effectiveness is confined to its buffering range. hbdsbio.com Outside this range, its capacity to resist pH changes diminishes. hbdsbio.com Temperature can also affect the stability of the buffer solution. hbdsbio.com

Methodological Considerations for Solution Preparation and Dissolution Profiles

POPSO is a white crystalline powder at room temperature. ontosight.ai A common method for preparing a POPSO buffer solution involves dissolving the free acid form in water and then adding a strong base, such as sodium hydroxide (B78521) (NaOH), to achieve the desired pH. bio-world.combuffersandreagents.com For example, a 0.1 M POPSO solution can be prepared by dissolving 39.85 grams of POPSO and 4.0 grams of NaOH in 1 liter of water. dojindo.com It is important to note that POPSO buffer may partially degrade when autoclaved. bio-world.combuffersandreagents.com For long-term storage, it is recommended to store POPSO solutions at 2-8°C and protect them from prolonged exposure to light and high temperatures. hbdsbio.com Filtering the solution through a 0.2 µm filter is also advised to ensure it is free of impurities. hbdsbio.com

Table 1: Properties of Piperazine-1-propanesulphonic Acid (POPSO)

| Property | Value |

|---|---|

| Molecular Formula | C7H16N2O3S |

| Molecular Weight | 210.27 g/mol |

| pKa (at 25°C) | ~8.0 |

| Effective pH Range | 7.5 - 8.5 |

| Appearance | White crystalline powder |

This table summarizes the key physicochemical properties of Piperazine-1-propanesulphonic acid.

Utility in Enzyme Kinetic and Mechanistic Studies

The study of enzyme kinetics provides valuable insights into the mechanisms of enzymatic reactions and the factors that influence their rates. numberanalytics.com Buffers are a critical, though sometimes overlooked, component in these studies. numberanalytics.com

Facilitation of Metalloenzyme Investigations Through Non-Interfering Buffering

A significant advantage of Good's buffers, including POPSO, is their low metal-binding capability. dojindo.com This is crucial in studies of metalloenzymes, which require metal ions for their activity. hopaxfc.com The formation of complexes between the buffer and metal ions can release protons, leading to a decrease in the pH of the solution and potentially inhibiting enzyme activity. hopaxfc.com While some studies suggest that POPSO may bind with copper, there is limited research on its interaction with other metal ions. uminho.pt In contrast, buffers like Tris can sometimes interfere with enzymatic assays. researchgate.net For instance, in studies of phosphatases, Tris can act as a competing acceptor molecule, leading to increased reaction rates. researchgate.net Phosphate (B84403) buffers are generally not recommended for studying metalloenzymes due to their potential to inhibit activity. researchgate.net

Role in Assays for Enzyme Activity, Stability, and Reaction Progression

Maintaining a stable pH is paramount in enzyme assays, as pH fluctuations can alter the ionization state of the enzyme's active site, the substrate, or cofactors, thereby affecting enzyme activity. numberanalytics.com POPSO, with its effective buffering range of 7.2-8.5, is well-suited for many biological assays where a neutral to slightly alkaline pH is required. ontosight.aimedchemexpress.com The choice of buffer can significantly impact the outcome of an enzyme assay. nih.gov It is often advisable to test several buffers to determine which one has the minimal effect on the reaction rate. researchgate.net The concentration of the buffer is also a key consideration. nih.gov While higher buffer concentrations can provide greater pH stability, they can also sometimes inhibit enzyme activity. nih.gov

Contributions to Advanced Protein Research Methodologies

The stability and solubility of proteins are critical for successful structural and functional studies. photophysics.com Buffer composition is a major factor influencing these properties. photophysics.com

In protein crystallization, for example, the buffer is a key variable. hamptonresearch.com The ideal buffer for purification may not be the best for crystallization. hamptonresearch.com Screening different buffers is often necessary to find the optimal conditions for crystal formation. nih.gov Good's buffers are frequently used in crystallization experiments with considerable success. hamptonresearch.com

For Nuclear Magnetic Resonance (NMR) studies, which require stable protein samples at high concentrations, optimizing the buffer is crucial. nih.gov Thermal shift assays can be used to screen for buffer components that enhance protein stability. nih.gov While sodium phosphate is a preferred buffer for NMR due to its lack of nonlabile protons, other buffers can be used. nih.govuthscsa.edu The goal is to find a buffer that limits aggregation and increases both protein solubility and stability. nih.gov

Strategies in Protein Purification and Fractionation

The purification of proteins from complex biological mixtures is a cornerstone of biochemical research. The stability and charge of a protein are highly dependent on the pH of the solution. reachdevices.com Therefore, maintaining a stable pH environment through the use of buffers is critical during purification processes. EPPS is frequently employed in various protein purification and fractionation strategies due to its excellent pH regulation capabilities and stability. hbdsbio.com

In the realm of ion-exchange chromatography (IEX) , the net charge of a protein determines its interaction with the charged stationary phase of the chromatography column. reachdevices.comthermofisher.comsinobiological.com By maintaining a specific pH, EPPS buffer ensures that the target protein possesses the desired net charge for binding to either an anion or a cation exchanger. thermofisher.comymcamerica.com For instance, at a pH above a protein's isoelectric point (pI), the protein will be negatively charged and can be captured by an anion exchange resin. reachdevices.comymcamerica.com The buffering capacity of EPPS within a slightly alkaline range is particularly advantageous for the purification of proteins that are stable and appropriately charged under these conditions.

Furthermore, in peptide fractionation for proteomics studies, EPPS buffer is utilized to maintain a stable pH during digestion and subsequent separation steps. nih.gov For example, in workflows involving tandem mass tag (TMT) labeling, samples resuspended in EPPS buffer at pH 8.5 are digested with proteases like LysC and Trypsin before fractionation by methods such as strong anion exchange (SAX) or high-pH reversed-phase (HPRP) chromatography. nih.gov The use of a consistent and stable buffer system is crucial for the reproducibility and accuracy of quantitative proteomics.

| Application in Protein Purification | Role of Piperazine-1-propanesulphonic acid (EPPS) | Relevant pH Range | Key Advantage |

| Ion-Exchange Chromatography | Maintains a stable pH to control the net charge of the protein for binding to the column. | 7.3 - 8.7 | Ensures predictable and reproducible separation based on protein charge. |

| Peptide Fractionation for Proteomics | Provides a stable pH environment for enzymatic digestion and subsequent chromatographic separation of peptides. | ~8.5 | Crucial for accurate and reproducible quantitative analysis of the proteome. |

Application in Protein Crystallization Techniques and Structural Determination

The determination of the three-dimensional structure of proteins by X-ray crystallography is fundamental to understanding their function. numberanalytics.com A major bottleneck in this process is obtaining high-quality protein crystals, a step that is highly sensitive to the composition of the crystallization solution, including the buffer. numberanalytics.comnih.gov The selection of an appropriate buffer is a critical step as it can significantly influence the solubility, stability, and homogeneity of the protein, all of which are prerequisites for successful crystallization. photophysics.com

Piperazine-1-propanesulphonic acid is incorporated into various protein crystallization screening kits . ucla.edujenabioscience.com These kits contain a wide array of chemical conditions, and the inclusion of buffers like EPPS allows for the exploration of a range of pH values, which is a critical parameter for crystal growth. numberanalytics.comnih.gov The zwitterionic nature of EPPS and its pKa in the neutral to slightly alkaline range make it a valuable component in these screens, as many proteins are optimally stable and prone to crystallization under these conditions. hbdsbio.comsigmaaldrich.com

The process often involves an initial screening phase to identify promising crystallization conditions, which are then optimized. nih.govnih.gov The stability of a protein in different buffers can be assessed using techniques like differential scanning fluorimetry (DSF), and this information can guide the selection of the optimal buffer for crystallization trials. photophysics.com While specific examples in the provided search results are limited, the principles of buffer selection in crystallography strongly support the utility of EPPS. numberanalytics.comphotophysics.com For instance, the MORPHEUS screens integrate various buffer systems to be amenable to automation and to avoid the need for adding concentrated acids or bases. nih.gov

| Crystallization Technique | Function of Piperazine-1-propanesulphonic acid (EPPS) | Impact on Structural Determination |

| Protein Crystallization Screening | Acts as a buffering agent in screening kits to test a range of pH conditions for crystal formation. | Helps to identify the optimal pH for obtaining diffraction-quality crystals. |

| Optimization of Crystallization Conditions | Provides a stable pH environment to enhance protein stability and promote the growth of well-ordered crystals. | Leads to higher resolution crystal structures, providing more detailed molecular insights. |

Employment in Electrophoretic Separation Protocols for Biomolecules

Electrophoresis is a powerful technique for the separation of biomolecules based on their size, charge, or isoelectric point. The use of a suitable buffer is essential to maintain a constant pH and ionic strength, which in turn ensures reproducible migration and separation of the molecules. hbdsbio.comtue.nl Piperazine-1-propanesulphonic acid (EPPS) finds application in various electrophoretic protocols.

In gel electrophoresis of proteins , EPPS can be used as a component of the running buffer to provide a stable pH environment. hbdsbio.com This is crucial for techniques like native gel electrophoresis, where the native charge of the protein is a key factor in its migration, and for isoelectric focusing, which separates proteins based on their pI. A patent has described the use of zwitterionic buffers, including EPPS, in electrolyte solutions for gel electrophoresis, noting that they can increase the resolution of the gels by 40% or more and the migration speed by about 30% or more. googleapis.com

In capillary electrophoresis (CE) , a high-resolution separation technique, piperazine-based buffers are used as background electrolytes. nih.govnih.gov For instance, studies have shown that piperazine-based buffers at a physiological pH of 7.4 are suitable for coating fused-silica capillaries with liposomes, which can be used to separate various analytes. nih.gov The choice of buffer is critical in CE to control the electroosmotic flow (EOF) and to prevent the adsorption of analytes to the capillary wall, thereby ensuring efficient and reproducible separations. nih.gov

| Electrophoretic Technique | Role of Piperazine-1-propanesulphonic acid (EPPS) | Benefit |

| Gel Electrophoresis | Component of the running buffer to maintain a stable pH. | Improves resolution and migration speed of biomolecules. googleapis.com |

| Capillary Electrophoresis | Used as a background electrolyte to control electroosmotic flow and prevent analyte adsorption. | Enables high-resolution and reproducible separation of biomolecules. nih.gov |

Application in Microscopy and Imaging Techniques, Including Tissue Fixation Protocols

Microscopy techniques, particularly electron microscopy (EM) , require meticulous sample preparation to preserve the ultrastructure of cells and tissues. emsdiasum.com A critical step in this process is tissue fixation , which aims to crosslink macromolecules and stabilize cellular components. emsdiasum.comemsdiasum.com The choice of buffer in the fixative solution is paramount, as it must maintain a constant pH (typically between 6.5 and 8.0) and an appropriate ionic constitution to prevent artifacts such as cell shrinkage or swelling, and the extraction of cellular components. emsdiasum.comem-grade.com

While traditional buffers like phosphate and cacodylate are commonly used, they have certain limitations. em-grade.com For instance, phosphate buffers can sometimes cause precipitation, and cacodylate is toxic. scienceservices.euem-grade.com Zwitterionic buffers, often referred to as "Good's buffers," are considered good alternatives as they have a limited effect on biochemical reactions and enzymes. scienceservices.euem-grade.com

Piperazine-1-propanesulphonic acid (EPPS), as a member of the piperazine (B1678402) family of buffers, fits the criteria for a suitable buffer in microscopy applications. ontosight.ainih.govresearchgate.net Its pKa of 8.0 allows for effective buffering in the slightly alkaline range, which is often optimal for preserving the morphology of many biological samples. ontosight.aisigmaaldrich.com While the provided search results primarily discuss other buffers, the fundamental requirements of a good buffer for tissue fixation—maintaining pH, osmolarity, and being relatively inert—are all properties exhibited by EPPS, suggesting its utility in this application. scienceservices.euemsdiasum.comemsdiasum.comem-grade.comunl.edu

Chemical Interactions and Coordination Chemistry of Piperazine 1 Propanesulphonic Acid

Investigation of Complexation Behavior with Metal Ions

While Good's buffers are generally selected for their low metal-binding affinity, they are not entirely inert. dojindo.comhopaxfc.com The interaction between a buffer and metal ions can be significant, leading to the release of protons and a subsequent decrease in the solution's pH. itwreagents.comresearchgate.net The piperazine (B1678402) ring, a core component of the POPSO structure, can act as a unidentate ligand, forming coordination complexes with metal centers. scispace.com

Research indicates that POPSO exhibits notable complexation behavior, particularly with copper. Studies have shown that POPSO can enhance the uptake and toxicity of copper in the alga Amphidinium carterae, which strongly suggests the formation of a POPSO-copper complex that influences the bioavailability of the metal ion. medchemexpress.com This interaction is significant enough to impair the mitochondrial inner membrane, highlighting a direct biochemical consequence of this complexation. medchemexpress.com

For other divalent cations, the interactions are generally weaker, a characteristic feature of this class of buffers. researchgate.net A study on the structurally similar compound 1,4-Piperazinediacetic acid, for instance, determined stability constants for complexes with a range of divalent metals including Mg²⁺, Ca²⁺, Ni²⁺, and Zn²⁺, confirming that the piperazine structure is capable of chelation. researchgate.net While specific stability constants for POPSO with a wide array of metals are not extensively documented in publicly available literature, the evidence points to a significant and biochemically relevant interaction with copper, and weaker, though not necessarily negligible, interactions with other metal ions.

Table 1: Documented and Inferred Metal Ion Interactions with POPSO

| Metal Ion | Interaction Type | Observed Effect | Implication |

|---|---|---|---|

| Copper (Cu²⁺) | Complex Formation | Enhances uptake and toxicity in algae; impairs mitochondrial function. medchemexpress.com | Strong interaction that alters the bioavailability and biological impact of copper. |

| Divalent Cations (General) | Weak Complexation | Generally characterized by low metal-chelating capability. dojindo.com | Suitable for many applications involving metal-dependent enzymes where strong chelation is undesirable. researchgate.net |

Studies on Low-Affinity Metal Ion Interactions and Their Measurement

The quantification of weak, or low-affinity, interactions between buffers and metal ions is crucial for accurately understanding solution chemistry. nih.gov These interactions are typically described by stability constants (K), which represent the equilibrium constant for the formation of the complex. chemguide.co.uk A high stability constant indicates a strongly formed complex. chemguide.co.uk

Several methods are employed to determine these constants:

Spectrophotometric Methods: Changes in the UV-visible absorbance spectrum of a ligand or metal ion upon complex formation can be used to determine stability constants. researchgate.net This method is particularly useful when the complex has a distinct color or absorbs light differently from its constituent parts.

Ion-Selective Electrodes: These electrodes can measure the activity of free (uncomplexed) metal ions in a solution, allowing for direct determination of the extent of complexation. nih.gov

The challenge in measuring low-affinity interactions is that the high concentration of the buffer itself can significantly impact the equilibrium, making precise measurements difficult. carlroth.com Even a buffer with a modest affinity for a metal ion can bind a substantial fraction of the metal if the buffer concentration is high, which is often the case in experimental setups. mdpi.comcarlroth.com Therefore, careful consideration of buffer concentration and the use of appropriate calculation methods are essential for obtaining accurate stability constants. nih.gov

The complexation of metal ions by buffer components has significant consequences for biochemical and chemical systems, particularly those involving metalloenzymes. researchgate.net Many enzymes require specific metal ions as cofactors for their catalytic activity. itwreagents.comresearchgate.net If a buffer chelates these essential ions, it can inhibit the enzyme, leading to erroneous results in activity assays. itwreagents.com

The case of POPSO and copper demonstrates this principle clearly. Its ability to complex copper and increase its bioavailability and toxicity in an algal species shows that the buffer is not a passive component but an active participant in the chemical environment. medchemexpress.com This interaction can be detrimental in systems where free copper concentration needs to be controlled, but it could potentially be exploited in applications where enhanced copper delivery is desired.

Conversely, the generally low affinity of POPSO for many other metal ions makes it a suitable choice for studying metal-dependent enzymes where interference from the buffer must be minimized. dojindo.comhopaxfc.com The key is to select a buffer with known and weak binding constants for the specific metal ion of interest in the study. researchgate.net The judicious use of a chelating buffer can even be an investigative tool, helping to discriminate between high- and low-affinity metal-binding sites on a protein or providing mechanistic insights into metal-dependent biological processes. nih.gov

Analysis of Redox Stability and Potential for Interference in Oxidation-Reduction Systems

The redox stability of a buffer is critical in studies involving oxidation-reduction reactions. Research has shown that piperazine-containing zwitterionic buffers, a class to which POPSO belongs, are not redox-inert. They can be oxidized by strong oxidizing agents like hydrogen peroxide (H₂O₂), resulting in the formation of their corresponding N-oxide forms. nih.govresearchgate.net

However, the rate of this oxidation is a key factor. Studies on related buffers like PIPES and HEPES have found that the reaction with H₂O₂ is relatively slow. nih.govresearchgate.net This slow reaction rate means that for most typical biochemical experiments, the buffer oxidation does not significantly interfere with the levels of H₂O₂ over the time frame of the assay. nih.gov

Despite this slow reactivity with H₂O₂, POPSO has been shown to participate directly in certain redox systems. It has been used as a co-reactant in studies of the electrogenerated chemiluminescence of tris(2,2'-bipyridine)ruthenium(II), indicating it can be an active component in electron transfer reactions. medchemexpress.com Furthermore, the closely related buffer HEPES has been reported to form radicals, rendering it unsuitable for some redox studies. itwreagents.com This suggests that caution is warranted when using POPSO in sensitive redox experiments, and its potential to react should be considered during experimental design and data interpretation.

Interactions with Other Solute Species and Their Impact on Solution Chemistry

One notable interaction is with carbon dioxide (CO₂). Buffers in aqueous solutions can absorb CO₂, a process that is dependent on pH and temperature. researchgate.netnih.gov The piperazine molecule itself is known to readily absorb CO₂ from the air, forming carbamates. scispace.com This interaction can alter the pH and buffering capacity of the solution if not accounted for, especially in experiments open to the atmosphere.

POPSO also exhibits specific interactions with other ions. It has been documented to be a marked inhibitor of chloride uniport across the mitochondrial inner membrane, with a reported IC₅₀ value of 24 mM. medchemexpress.com This demonstrates a direct interaction with chloride transport mechanisms, an important consideration for studies on mitochondrial function or ion channels.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Piperazine-1-propanesulphonic acid | POPSO |

| 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | HEPES |

| Piperazine-N,N'-bis(2-ethanesulfonic acid) | PIPES |

| 2-(N-morpholino)ethanesulfonic acid | MES |

| 3-(N-morpholino)propanesulfonic acid | MOPS |

| Tris(hydroxymethyl)aminomethane | Tris |

| 2,2'-(Azanediyl)diacetic acid | IDA |

| 1,4-Piperazinediacetic acid | - |

| tris(2,2'-bipyridine)ruthenium(II) | [Ru(bpy)₃]²⁺ |

| Hydrogen peroxide | H₂O₂ |

| Carbon dioxide | CO₂ |

| Sodium Chloride | NaCl |

| Magnesium | Mg²⁺ |

| Calcium | Ca²⁺ |

| Strontium | Sr²⁺ |

| Barium | Ba²⁺ |

| Nickel | Ni²⁺ |

| Copper | Cu²⁺ |

| Zinc | Zn²⁺ |

| Silver | Ag⁺ |

| Lead | Pb²⁺ |

| Cobalt | Co²⁺ |

Advanced Spectroscopic and Analytical Characterization Techniques

Spectroscopic Analysis of Piperazine-1-propanesulphonic Acid and its Chemical Environments

Spectroscopic methods provide detailed insights into the molecular framework and electronic properties of POPSO.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, offering a fingerprint of their structure and bonding.

FTIR Spectroscopy: The FTIR spectrum of a related compound, 2-methyl piperazine (B1678402), has been analyzed using computational methods to understand its vibrational characteristics. nih.gov For piperazine derivatives, FTIR analysis helps in identifying key functional groups and their interactions. nih.gov For instance, the vibrational spectra of 1-(pyrid-4-yl)piperazine have been studied in detail, providing insights into its acid-base properties. nih.govsemanticscholar.org

Raman Spectroscopy: Similar to FTIR, FT-Raman spectroscopy provides complementary information about the vibrational modes of the molecule. nih.govnih.gov The analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational bands, which is essential for understanding the molecular structure and intermolecular interactions of piperazine-containing compounds. nih.govnih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. upi.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the POPSO molecule. rsc.orgauremn.org.brresearchgate.netyoutube.com

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. youtube.com This technique is crucial for confirming the presence of the piperazine ring and the propanesulphonic acid substituent. researchgate.net Variable temperature NMR studies on piperazine derivatives can also provide information about dynamic processes, such as conformational changes. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. chemicalbook.comnih.gov Each unique carbon atom gives a distinct signal, allowing for the complete structural assignment of POPSO. researchgate.netyoutube.com The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, providing valuable data on the bonding within the molecule. researchgate.net

Below is a table summarizing typical NMR data for piperazine-related structures, illustrating the type of information that can be obtained.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | 7.24-7.18 | m | Aromatic protons | |

| ¹H | 5.84-5.74 | m | Olefinic proton | |

| ¹H | 2.65 | t | 8.0 Hz | Methylene protons adjacent to nitrogen |

| ¹³C | 142.0 | Aromatic carbon | ||

| ¹³C | 77.5 | Chloroform-d solvent peak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interference Assessment

UV-Vis spectroscopy probes the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org This technique is useful for assessing the purity of POPSO and its potential to interfere with biological assays.

Electronic Transitions: Organic molecules with non-bonding electrons (n), and pi (π) electrons can undergo transitions to higher energy anti-bonding orbitals (π* and σ). uzh.chshu.ac.uklibretexts.org The absorption of UV radiation by POPSO would correspond to the excitation of its outer electrons. shu.ac.uk The types of transitions possible include n → π, π → π, n → σ, and σ → σ. libretexts.orguzh.ch The n → π and π → π* transitions are most common in the accessible UV-Vis range for molecules with unsaturated groups and lone pairs. shu.ac.uk

Interference Assessment: As a buffer, it is crucial that POPSO does not significantly absorb light in the region where biological molecules like proteins are typically measured (around 280 nm). interchim.frthermofisher.com UV-Vis spectroscopy can confirm the low absorbance of POPSO in this region, ensuring it does not interfere with protein quantification or other spectrophotometric assays. thermofisher.comrdd.edu.iq Some buffers are known to have significant absorbance in the lower UV region, which generally diminishes to zero by approximately 230 nm. thermofisher.com

The table below outlines the types of electronic transitions and their general characteristics.

| Transition | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Wavelength Region |

| σ → σ | High | < 200 nm |

| n → σ | 100 - 3000 | 160 - 260 nm |

| π → π | 1000 - 10,000 | 200 - 700 nm |

| n → π | 10 - 100 | 200 - 700 nm |

Mass Spectrometry for Molecular Identification, Purity Determination, and Derivative Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of POPSO, confirm its elemental composition, and characterize any derivatives or impurities. researchgate.netpreprints.orgnih.govdicp.ac.cn

Molecular Identification: High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula of POPSO. xml-journal.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural information, helping to elucidate the connectivity of the atoms within the molecule. researchgate.netpreprints.orgxml-journal.net The cleavage of C-N bonds within the piperazine ring and between the ring and its substituents are often characteristic fragmentation pathways. xml-journal.net

Purity Determination: MS can be coupled with chromatographic techniques like LC-MS to separate and identify impurities in a POPSO sample. rdd.edu.iqxml-journal.net This is crucial for ensuring the quality and reliability of the buffer in sensitive biological experiments.

Derivative Characterization: Mass spectrometry is also invaluable for characterizing derivatives of piperazine. preprints.orgresearchgate.net For example, the fragmentation behavior of newly synthesized piperazine derivatives can be studied to confirm their structure. preprints.org

Chromatographic Methods for Analysis, Purification, and Characterization of Piperazine-1-propanesulphonic Acid

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. helcom.fibiocompare.com Various chromatographic methods are employed for the analysis, purification, and characterization of POPSO.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of compounds like POPSO. rdd.edu.iqresearchgate.netresearchgate.netjocpr.comnih.govhopaxfc.comyoutube.com

Reversed-Phase HPLC (RP-HPLC): While piperazine itself may not be well-retained on standard C18 columns, derivatization can be used to enhance its retention and allow for accurate quantification. researchgate.net

Hydrophilic Interaction Chromatography (HILIC): HILIC is a suitable alternative for the analysis of polar compounds like piperazine, using a polar stationary phase and a mobile phase with a high organic solvent content. researchgate.net

Ion-Exchange Chromatography: This technique can be used to purify zwitterionic compounds like POPSO by exploiting their charge characteristics. hopaxfc.com

Gas Chromatography (GC): GC can also be used for the analysis of piperazine, often coupled with mass spectrometry (GC-MS) for definitive identification. rdd.edu.iq

Integrated Chromatography: In biopharmaceutical purification, integrated and straight-through chromatographic processes are being developed to streamline manufacturing. nih.govgoogle.com Buffers like POPSO play a critical role in these advanced purification strategies. nih.gov

The following table provides an overview of chromatographic methods applicable to piperazine analysis.

| Chromatographic Method | Stationary Phase Example | Mobile Phase Example | Detection Method | Application |

| RP-HPLC | C18 | Acetonitrile/Water with additives | UV, ELSD, MS | Analysis of derivatized piperazine |

| HILIC | Cyanopropyl (CN) | Acetonitrile/Water with acid | ELSD, MS | Direct analysis of piperazine |

| GC | - | - | MS | Analysis of piperazine and its derivatives |

| Ion-Exchange | Cation or Anion Exchange Resin | Buffered aqueous solution | UV, Conductivity | Purification of POPSO |

Computational and Theoretical Modeling of Piperazine 1 Propanesulphonic Acid

Quantum Mechanical and Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

No specific studies using Quantum Mechanical or Density Functional Theory (DFT) to analyze the molecular and electronic structure of Piperazine-1-propanesulphonic acid were found in the reviewed literature.

Prediction of Molecular Geometry and Conformational Analysis

There are no published predictions of the molecular geometry or conformational analyses for Piperazine-1-propanesulphonic acid based on computational methods.

Simulation of Spectroscopic Properties and Chemical Reactivity

No simulations of the spectroscopic properties or chemical reactivity of Piperazine-1-propanesulphonic acid have been reported in the scientific literature.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Interactions

No studies utilizing molecular dynamics simulations to investigate the solvent effects and dynamic interactions of Piperazine-1-propanesulphonic acid were identified.

Mechanistic Insights Derived from Computational Chemistry Approaches

There are no published mechanistic insights for Piperazine-1-propanesulphonic acid that have been derived from computational chemistry approaches.

Comparative Methodological Research and Utility Assessment

Comparative Analysis with Other Zwitterionic Good's Buffers (e.g., PIPES, HEPES, MES, MOPS) in Research Applications

Zwitterionic buffers, often referred to as Good's buffers, were developed to overcome many limitations of earlier buffering agents used in biological research. wikipedia.org These buffers are characterized by several desirable properties, including pKa values near physiological pH, high water solubility, low permeability through biological membranes, and minimal interference with biological processes. interchim.frbostonbioproducts.com Buffers based on the piperazine (B1678402) ring, such as Piperazine-1-propanesulphonic acid derivatives (e.g., HEPPS), PIPES, and HEPES, are frequently employed alongside morpholine-based buffers like MES and MOPS. While they share the foundational qualities of Good's buffers, distinct differences in their chemical structure lead to varied performance and applicability in research settings. hbdsbio.comwikipedia.org

The efficacy of a buffer is primarily determined by its pKa, the pH at which the acidic and basic forms are in equal concentration, providing maximum buffering capacity. wikipedia.orginterchim.fr The useful buffering range for a given compound is generally considered to be pKa ± 1. Performance is also influenced by solubility and the effect of temperature and concentration on the pKa.

Key Performance Metrics of Selected Good's Buffers:

| Buffer | pKa (25°C) | Useful pH Range | Solubility in Water |

| MES | 6.15 | 5.5 - 6.7 hbdsbio.com | High |

| PIPES | 6.76 | 6.1 - 7.5 hbdsbio.comhbdsbio.com | Insoluble (soluble in NaOH solution) hbdsbio.comchemicalbook.com |

| MOPS | 7.20 | 6.5 - 7.9 interchim.frwikipedia.org | High |

| HEPES | 7.48 | 6.8 - 8.2 interchim.frhbdsbio.com | Highly soluble hbdsbio.comchemicalbook.com |

| HEPPS | 8.00 | 7.3 - 8.7 interchim.frvacutaineradditives.com | Soluble |

The choice of buffer is critical for maintaining stable pH conditions tailored to a specific biological system. nih.gov For instance, MES is suitable for experiments requiring a more acidic environment, while HEPPS is utilized for applications needing buffering in the alkaline range. hbdsbio.comvacutaineradditives.com A significant practical difference is solubility; unlike the high water solubility of HEPES and MOPS, PIPES is insoluble in water and requires dissolution in an alkaline solution such as sodium hydroxide (B78521). hbdsbio.comhbdsbio.comchemicalbook.com The pKa values of these buffers are also temperature-dependent, a factor that must be considered when conducting experiments at temperatures other than 25°C. wikipedia.org

An ideal buffer should be biochemically inert, neither participating in nor interfering with the experimental reactions. wikipedia.orgbostonbioproducts.com However, interactions can occur, influencing experimental outcomes.

Metal Ion Chelation: A primary advantage of many Good's buffers is their low capacity for chelating metal ions like Mg²⁺ and Ca²⁺, which are crucial cofactors in many enzymatic reactions. wikipedia.orginterchim.frbostonbioproducts.com PIPES, in particular, does not form stable complexes with most metal ions, making it suitable for buffer systems containing them. chemicalbook.comvacutaineradditives.com

Interference with Assays: Some buffers can interfere with common biochemical assays. For example, HEPES has been reported to interfere with the Lowry method for protein quantification and with reactions involving DNA and restriction enzymes. vacutaineradditives.com HEPPS can be used in Folin protein detection but is not compatible with biuret-based assays. vacutaineradditives.com

Redox Activity: The chemical stability of the buffer is paramount. PIPES has been shown to form free radicals, which makes it unsuitable for studies involving redox reactions where such reactivity would be a confounding factor. hbdsbio.comhbdsbio.com

Membrane Permeability: Good's buffers were designed to have low permeability across cell membranes, preventing the accumulation of the buffer within cells and subsequent alterations to intracellular pH. wikipedia.orginterchim.frbostonbioproducts.com

Comparative Interactions of Zwitterionic Buffers:

| Buffer | Metal Ion Interaction | Radical Formation | Assay Interference |

| MES | Negligible metal-binding affinity nih.gov | No significant reported issues | Generally low interference |

| PIPES | Does not form stable complexes with most metal ions chemicalbook.comvacutaineradditives.com | Can form free radicals; unsuitable for redox systems hbdsbio.comhbdsbio.com | Generally low interference |

| MOPS | Low | Can discolor (yellow) over time, but buffering is reportedly unaffected wikipedia.org | Generally low interference |

| HEPES | Negligible metal-binding affinity nih.gov | Can produce H₂O₂ under certain conditions | Interferes with Lowry protein assay and some DNA restriction enzyme reactions vacutaineradditives.com |

| HEPPS | Low | No significant reported issues | Not suitable for biuret protein assays vacutaineradditives.com |

Suitability Assessment for Specialized Experimental Demands in Research Protocols

The specific chemical properties of each buffer dictate its suitability for particular research applications. The selection of an appropriate buffer is a critical step in experimental design to ensure accurate and reproducible results. hbdsbio.commsesupplies.com

Cell Culture: HEPES is widely used in cell culture media to maintain a stable physiological pH, especially when cultures are handled outside of a CO₂ incubator. hbdsbio.comchemicalbook.com Its high solubility and pKa near 7.4 make it highly effective for this purpose. interchim.fr MES is also used in some yeast and mammalian cell culture media. hbdsbio.com

Protein and Enzyme Studies: The choice of buffer is crucial for protein purification and enzyme kinetics. PIPES is frequently used in the purification of tubulin via phosphocellulose chromatography and in the crystallization of enzymes like transketolase. hbdsbio.comchemicalbook.com HEPPS, with its higher buffering range, is particularly suitable for phosphorylation studies. vacutaineradditives.com

Electrophoresis and Chromatography: Buffers are essential components of running buffers in gel electrophoresis. MES is often used as a running buffer in bis-tris gels to separate very small proteins due to its lower ion mobility. hbdsbio.com The pKa of PIPES is concentration-dependent, a factor that requires careful consideration in applications like cation exchange chromatography. hbdsbio.com

Electron Microscopy: PIPES has been successfully used as a buffer for the fixation of plant cells for electron microscopy. hbdsbio.com

The diverse applications highlight the necessity of selecting a buffer based on its specific properties and compatibility with the experimental system. chemicalbook.com While buffers like HEPES and PIPES are both derived from piperazine, their different solubilities, buffering ranges, and chemical reactivities make them suitable for distinct experimental protocols. hbdsbio.comchemicalbook.com

Emerging Research Avenues and Future Methodological Innovations

Integration of Piperazine-1-propanesulphonic Acid in Novel Analytical and Bioanalytical Platforms

Piperazine-sulfonic acid derivatives, such as 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid (EPPS or HEPPS), are increasingly being integrated into sophisticated analytical and bioanalytical systems where precise pH control and minimal interference are paramount. Their zwitterionic character makes them particularly suitable for electrokinetic separation techniques.

Capillary Electrophoresis (CE): In the field of CE, these compounds serve as critical components of background electrolytes (BGEs). Their function is to maintain a stable pH and ionic strength, which directly influences the electrophoretic mobility and separation efficiency of analytes. Research has demonstrated that various piperazine-based buffers are effective in the liposome coating of fused-silica capillaries, a technique used to modify the capillary surface to control electroosmotic flow and reduce analyte-wall interactions. researchgate.net This is particularly important for the separation of complex biological mixtures, such as proteins and peptides.

Techniques benefiting from these buffers include:

Capillary Zone Electrophoresis (CZE): The most common form of CE, where separation is based on differences in electrophoretic mobility. aiche.org The consistent pH environment provided by piperazine-sulfonic acid buffers is crucial for achieving reproducible separation of analytes like quinolones with piperazinyl substituents. nih.gov

Capillary Isoelectric Focusing (CIEF): A high-resolution technique used to separate zwitterionic molecules like peptides and proteins based on their isoelectric point (pI). aiche.org EPPS has been utilized as a separator in ultrathin isoelectric focusing gels, where it helps establish the stable pH gradient necessary for focusing and enhances the resolution of specific enzymes like phosphoglucomutase. uic.eduinterchim.fr

Chromatographic Methods: While less documented than in electrophoresis, the buffering capabilities of piperazine-sulfonic acids are also valuable in certain chromatographic applications. For instance, EPPS has been used as a buffer to stabilize the pH of seawater samples during titration experiments, demonstrating its utility in complex environmental matrices. iaamonline.org The fundamental role of piperazine (B1678402) itself as a buffer component in pH-based chromatographic purifications and separations highlights the potential for its sulfonic acid derivatives in more specialized applications. researchgate.net

Table 1: Properties of Common Piperazine-Sulfonic Acid Buffers in Analytical Systems

| Compound Name (Abbreviation) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Useful pH Range | pKa at 25°C | Key Analytical Application |

|---|---|---|---|---|---|---|

| 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid (EPPS/HEPPS) | 16052-06-5 | C₉H₂₀N₂O₄S | 252.33 | 7.3 - 8.7 | 8.0 | Capillary Isoelectric Focusing, CZE |

| Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) (POPSO) | 68189-43-5 | C₁₀H₂₂N₂O₈S₂ | 362.42 | 7.2 - 8.5 | 7.8 | Component in biological buffer systems |

Potential for Advanced Applications in Materials Science and Bio-Conjugation Chemistry

The bifunctional nature of the piperazine ring and the hydrophilic, charged character of the sulfonic acid group present significant opportunities for the use of piperazine-sulfonic acids in materials science and bioconjugation.

Materials Science: The piperazine scaffold is a versatile building block for synthesizing a wide range of polymers. nih.gov Incorporating a sulfonic acid moiety into these polymer backbones can impart desirable properties.

Hydrophilic and Anti-fouling Materials: Sulfonated polymers exhibit increased hydrophilicity. researchgate.net This property is critical in developing materials for biomedical applications that resist non-specific protein adsorption and biofilm formation. Zwitterionic functionality, a key feature of piperazine-sulfonic acids at neutral pH, is known to create superhydrophilic surfaces that are highly resistant to fouling.

Ion-Conductive Polymers: The sulfonic acid group is a proton conductor, a property leveraged in materials for fuel cells and ion-exchange resins. researchgate.net Polymers incorporating piperazine-sulfonic acid units could be explored for applications in electrochemical devices or separation membranes.

Biocompatible Scaffolds: Piperazine itself is considered biocompatible and has been used to create metallopolymers and other polymeric structures for bioengineering applications, such as degradable scaffolds for tissue repair. uic.edu The addition of the sulfonic acid group could enhance the biocompatibility and tailor the mechanical and chemical properties of these materials.

Bio-conjugation Chemistry: Bioconjugation involves covalently linking molecules, often to impart new functions. The piperazine structure is an effective linker in drug discovery and macromolecule modification. researchgate.netnih.gov

pH-Responsive Conjugates: The piperazine ring has two nitrogen atoms with different pKa values, and the sulfonic acid group provides a stable negative charge. This structure could be exploited to create linkers that respond to changes in pH, potentially enabling the controlled release of a conjugated molecule in specific cellular compartments with different pH environments, such as endosomes or lysosomes.

Modulating Physicochemical Properties: Piperazine is often used as a linker to adjust the physicochemical properties of macromolecules. researchgate.net A piperazine-sulfonic acid linker could be used to attach functional groups (e.g., fluorophores, drugs) to proteins or nucleic acids, with the zwitterionic nature of the linker helping to minimize perturbations to the biomolecule's native conformation and function.

Future Directions in Enhancing the Research Utility and Specificity of Piperazine-Sulfonic Acid Compounds

While "Good's buffers," including piperazine-based variants, were designed for biochemical inertness, research has shown they are not universally passive. wikipedia.org For instance, piperazine-containing buffers can form radicals in redox systems, and some have been observed to affect lysosomal function in cell culture. healthopenresearch.orgwikipedia.org These findings highlight the need for next-generation compounds with enhanced utility and specificity.

Designing for Enhanced Inertness and Specificity: Future research will likely focus on synthesizing novel derivatives that minimize off-target biological effects. This could involve modifying the piperazine ring or the propanesulfonic acid side chain to sterically hinder interactions with cellular components or to fine-tune the compound's pKa to a very narrow range, ensuring it is active only under specific assay conditions. The versatile structure of piperazine allows for extensive modification to improve target affinity and specificity. nih.gov

Development of Functionalized and "Smart" Buffers: The next frontier lies in creating piperazine-sulfonic acid compounds that are not merely passive pH stabilizers but active participants in a system.

Targeted Buffering: By attaching specific ligands (e.g., peptides, antibodies, or small molecules) to the piperazine-sulfonic acid core, it may be possible to direct the buffer to specific subcellular locations. This would allow for precise pH control within organelles, enabling more accurate studies of organelle-specific biochemical processes.

Reporter Moieties: Incorporating environmentally sensitive fluorophores or other reporter groups onto the piperazine-sulfonic acid scaffold could create "smart" buffers that signal changes in the local microenvironment (e.g., pH, ion concentration, or redox state) in real-time.

Synthesis of Novel Zwitterionic Architectures: The unique properties of zwitterionic materials, such as their exceptional resistance to nonspecific adsorption, are a major area of research. nih.gov There is a significant opportunity to design and synthesize novel piperazine-sulfonic acid derivatives as monomers for creating advanced zwitterionic polymers and hydrogels. researchgate.net These materials could have tailored properties for specific applications, from highly specific cell culture substrates to advanced components for diagnostic devices and drug delivery systems. uic.edunih.gov By combining the robust buffering capacity of the piperazine-sulfonic acid headgroup with tailored polymer backbones, researchers can develop materials with precisely controlled chemical and physical properties.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 4-(2-hydroxyethyl)-1-piperazinepropanesulfonic acid | EPPS / HEPPS |

| Piperazine-N,N′-bis(2-hydroxypropanesulfonic acid) | POPSO |

| Piperazine-N,N′-bis(3-propanesulfonic acid) | PIPPS |

| Phosphoglucomutase | - |

Q & A

Q. Protocol :

Dissolve 25.23 g EPPS (CAS 16052-06-5) in 800 mL ultrapure water.

Adjust pH to 8.0–8.5 using NaOH or HCl, depending on the application (e.g., pH 8.5 for trypsin digestion in mass spectrometry ).

Bring the volume to 1 L, filter-sterilize (0.22 µm), and store at 4°C.

Validation :

- Measure pH at working temperature (e.g., 37°C for cell culture).

- Test buffer capacity by titrating with 0.1M HCl/NaOH and monitoring pH drift.

- Confirm absence of endotoxins (<0.05 EU/mL) via LAL assay for cell-based studies .

Advanced: How to design experiments to resolve contradictory data on EPPS interference in ATPase activity assays?

Contradictions in EPPS effects (e.g., inhibition vs. no effect) often arise from assay-specific variables:

- Ionic Strength : Compare ATPase kinetics in 10 mM vs. 50 mM EPPS. High ionic strength may compete with Mg²⁺-ATP binding.

- Redox Conditions : EPPS lacks thiol-reactivity, unlike DTT, but verify interactions with cysteine-rich proteins using thioldisulfide exchange assays .

- Control Experiments : Replace EPPS with Tris or phosphate buffers at identical pH and ionic strength. Use isothermal titration calorimetry (ITC) to quantify buffer-protein binding .

Advanced: What methodological considerations are critical when using EPPS in immunogenic cell death (ICD) studies to ensure biomarker reliability?

EPPS is used in ICD biomarker extraction (e.g., HMGB1, ATP) due to its compatibility with urea/SDS denaturation. Key steps:

Denaturation Consistency : Use 100 mM EPPS (pH 8.0) with 4M urea to standardize protein unfolding across samples.

Protease Inhibition : Include HALT inhibitors (1:100 v/v) to prevent biomarker degradation during processing.

Temporal Validation : Collect conditioned media at multiple timepoints (e.g., 0, 24, 48h post-treatment) to correlate EPPS-stabilized biomarkers with ICD progression .

Advanced: How to optimize EPPS concentration for cryo-EM studies to prevent protein aggregation at low temperatures?

EPPS at 50–100 mM is effective for cryo-EM buffer formulations:

- Aggregation Screening : Perform dynamic light scattering (DLS) at 4°C and 25°C to identify concentration-dependent particle size changes.

- Additive Synergy : Combine EPPS with 5% glycerol or 0.01% LMNG to stabilize membrane proteins.

- pH Adjustment : Pre-cool buffers to 4°C before pH measurement, as temperature shifts alter EPPS protonation .

Advanced: What strategies mitigate EPPS-induced artifacts in thiol-modification studies using iodoacetamide alkylation?

EPPS does not directly react with thiols but may alter alkylation efficiency:

- Alkylation Timing : Perform iodoacetamide treatment immediately after DTT reduction to prevent disulfide reformation.

- Buffer Compatibility : Verify EPPS does not scavenge iodoacetamide using LC-MS/MS to quantify free cysteine residues .

- Negative Controls : Include samples without EPPS to isolate buffer-specific effects on modification rates.

Basic: How does EPPS compare to HEPES in stabilizing reactive oxygen species (ROS) assays in plant stress studies?

EPPS provides superior stability in ROS quantification (e.g., H₂O₂ assays) due to its lower interaction with peroxidase intermediates. In wheat under arsenic stress, 20 mM EPPS (pH 7.6) minimized background oxidation compared to HEPES, which can chelate Fe²⁺ and alter Fenton reaction kinetics. Validate with Amplex Red assays using buffer-only controls .

Advanced: How to troubleshoot pH drift in long-term bacterial cultures buffered with EPPS?

- Carbonate Compensation : Supplement EPPS with 5 mM NaHCO₃ for CO₂-dependent systems (e.g., mammalian or anaerobic cultures).

- Metabolite Monitoring : Measure organic acid accumulation (e.g., acetate) via HPLC, as microbial metabolism can override buffer capacity.

- Dynamic Adjustment : Use bioreactors with automated pH feedback to titrate EPPS-NaOH in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.